
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
Overview
Description
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS: 50593-91-4) is a pyrimidine derivative with the molecular formula C₇H₇BrN₂O₂S and a molecular weight of 263.11 g/mol . It is a pale yellow solid with a melting point range of 67–70°C (reported discrepancies: 61–64°C in some sources, possibly due to purity or measurement variations) . The compound is slightly soluble in water (0.42 g/L) and is commonly used as an intermediate in pharmaceuticals, agrochemicals, and catalysts . Its structure features a bromine atom at position 5, a methylsulfanyl (-SMe) group at position 2, and a methyl ester (-COOMe) at position 4 on the pyrimidine ring, contributing to its reactivity in substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method involves the reaction of 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds when coupled with boronic acids.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is primarily utilized in pharmaceutical research as an intermediate for synthesizing various bioactive compounds, particularly those targeting kinase enzymes. Kinases play crucial roles in cellular signaling pathways, and inhibitors of these enzymes are valuable in treating diseases such as cancer.
Case Study: Kinase Inhibitors
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, to evaluate their inhibitory effects on specific kinase targets. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in oncology.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Reaction Types:
- Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles, leading to diverse substituted products.
- Oxidation and Reduction : The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Data Table: Reaction Conditions and Outcomes
Reaction Type | Reagents Used | Products Obtained |
---|---|---|
Nucleophilic Substitution | Sodium methoxide | Substituted pyrimidine derivatives |
Oxidation | Hydrogen peroxide | Sulfoxides and sulfones |
Coupling | Palladium catalyst + Boronic acid | Biaryl compounds |
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties.
Application Example: Organic Electronics
Research has indicated that derivatives of this compound can be incorporated into organic electronic devices due to their favorable electronic properties. A study highlighted the synthesis of a polymer incorporating this compound, which demonstrated enhanced conductivity compared to traditional materials .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in biological systems involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various cellular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfur Substituents
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS: 1060795-14-3)
- Molecular Formula : C₇H₇BrN₂O₄S
- Molecular Weight : 295.11 g/mol .
- Key Differences : The methylsulfonyl (-SO₂Me) group replaces the methylsulfanyl (-SMe) group.
- Impact : The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the pyrimidine ring. This increases reactivity in nucleophilic aromatic substitution but reduces stability compared to the sulfanyl analog. Applications include advanced intermediates in kinase inhibitor synthesis .
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid (CAS: 64224-60-8)
- Molecular Formula : C₆H₅BrN₂O₄S
- Molecular Weight : 281.09 g/mol .
- Key Differences : The methyl ester is replaced by a carboxylic acid (-COOH).
- Impact : The carboxylic acid group introduces hydrogen-bonding capability, increasing water solubility but reducing lipid solubility. This derivative is pivotal in metal-catalyzed cross-coupling reactions for drug discovery .
Positional Isomers and Heterocycle Variants
Methyl 4-Amino-5-bromopyrimidine-2-carboxylate (CAS: 1504062-62-7)
- Molecular Formula : C₆H₆BrN₃O₂
- Molecular Weight : 232.03 g/mol .
- Key Differences: An amino (-NH₂) group replaces the methylsulfanyl group at position 2.
- Impact: The amino group enhances basicity and participation in hydrogen bonding, making it suitable for constructing DNA-binding agents or protease inhibitors. Solubility in DMSO and methanol facilitates its use in biological assays .
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate (CAS: 54796-47-3)
- Molecular Formula : C₇H₇BrO₂S
- Molecular Weight : 235.10 g/mol .
- Key Differences : A thiophene ring replaces the pyrimidine core.
- Impact : The thiophene’s reduced aromaticity and sulfur atom alter electronic properties, lowering the melting point (35–37°C) and shifting reactivity toward electrophilic substitution. Applications include organic electronics and dye synthesis .
Ester Derivatives with Extended Alkyl Chains
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate (CAS: 1457983-64-0)
- Molecular Formula : C₂₁H₂₁N₃O₃S
- Molecular Weight : 395.48 g/mol .
- Key Differences: An ethyl ester (-COOEt) and a bulky phenoxyamino substituent are introduced.
- Impact: The ethyl group increases lipophilicity, enhancing membrane permeability in drug candidates. The phenoxyamino moiety enables π-π stacking interactions, useful in kinase inhibitor design .
Comparative Data Table
Biological Activity
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 263.11 g/mol
- CAS Number : 50593-91-4
- Density : 1.7 ± 0.1 g/cm³
- Melting Point : 67 °C
- Boiling Point : 348.7 ± 22.0 °C at 760 mmHg
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound exhibits significant antimicrobial activity against a range of pathogens.
- Anticancer Activity : It has shown promise as a potential anticancer agent, particularly in inhibiting certain kinase enzymes involved in tumor growth.
The mechanism through which this compound exerts its biological effects primarily involves:
- Kinase Inhibition : The compound is believed to inhibit the activity of specific kinases by binding to their active sites, thereby modulating cellular pathways critical for cancer progression .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent. -
Anticancer Potential :
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
This compound can be compared with other pyrimidine derivatives to highlight its unique properties:
Compound Name | Structure | Activity Type |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Structure | Anticancer |
Pyrido[2,3-d]pyrimidin-7(8H)-ones | Structure | Various biological activities |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include halogenation (introducing bromine) and sulfanylation (adding methylsulfanyl groups). Solvent selection (e.g., dimethyl sulfoxide for polar aprotic conditions) and temperature control (e.g., maintaining 0–5°C to prevent intermediate decomposition) are critical. Bases like triethylamine or sodium hydroxide facilitate carbamate formation in related analogs . Microwave irradiation can accelerate nucleophilic displacement reactions, improving reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation, and what challenges arise in data interpretation?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent positions and confirms regioselectivity. For example, methylsulfanyl groups resonate at δ ~2.5 ppm in 1H NMR .
- X-ray crystallography : SHELXL refines crystal structures, but challenges include handling anisotropic displacement parameters and twinned data. ORTEP-III visualizes thermal ellipsoids, aiding in validating molecular geometry .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ = 264.11 for C7H7BrN2O2S) .
Q. What purification techniques are effective post-synthesis, and how are purity and identity confirmed?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. Purity is confirmed via HPLC (>95% purity threshold), while identity is validated by NMR and high-resolution mass spectrometry (HRMS). Melting point analysis (e.g., mp 67–70°C) serves as a preliminary purity check .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations assess charge distribution and frontier molecular orbitals to predict reactive sites. For example, the bromine atom at C5 is susceptible to nucleophilic attack due to electron-withdrawing effects from the carboxylate and methylsulfanyl groups. Comparative studies with analogs (e.g., methylthio vs. methylamino substituents) validate computational predictions .
Q. What strategies resolve contradictions in crystallographic refinement data using SHELXL?
- Methodological Answer : For high-resolution data, SHELXL’s twin refinement (TWIN/BASF commands) corrects for pseudo-merohedral twinning. Validation tools like R1 and wR2 residuals (<5% and <15%, respectively) ensure model accuracy. Discrepancies in displacement parameters are mitigated by refining anisotropic ADPs and applying restraints to overparameterized groups .
Q. What in vitro assays evaluate the compound’s enzyme inhibitory activity, and how are IC50 values determined?
- Methodological Answer : Kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) quantify activity. Dose-response curves (0.1–100 µM concentration range) generate IC50 values. For example, analogs with methylsulfanyl groups show enhanced binding to ATP pockets due to hydrophobic interactions .
Q. How does the methylsulfanyl group influence the compound’s electronic properties and intermolecular interactions?
- Methodological Answer : The methylsulfanyl group acts as an electron donor via resonance, stabilizing the pyrimidine ring. Crystallographic studies reveal S···O interactions (2.8–3.2 Å) with carboxylate groups, influencing crystal packing. Comparative studies with thioether-free analogs show reduced π-stacking interactions .
Q. What are the challenges in synthesizing derivatives via cross-coupling reactions, and how are they addressed?
- Methodological Answer : Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(OAc)2) and ligand optimization (e.g., SPhos). Competing side reactions (e.g., debromination) are suppressed by using microwave-assisted conditions (120°C, 30 min) .
Q. Comparative Analysis
Key Differences in Reactivity Between this compound and Structural Analogs
Compound | Substituent | Reactivity Profile |
---|---|---|
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate | NHCH3 | Enhanced nucleophilicity at C2; prone to oxidation |
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | CH3 | Lower electrophilicity at C5; inert to SNAr reactions |
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | SCH3 | Stabilizes radical intermediates; participates in Ullmann couplings |
Properties
IUPAC Name |
methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJIEWTRJTWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383359 | |
Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-91-4 | |
Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.